molecular formula C14H12Br2O2 B13993065 1,2-Bis(4-bromophenyl)ethane-1,2-diol CAS No. 24133-54-8

1,2-Bis(4-bromophenyl)ethane-1,2-diol

Cat. No.: B13993065
CAS No.: 24133-54-8
M. Wt: 372.05 g/mol
InChI Key: GVQCDJVKPDOTCB-UHFFFAOYSA-N
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Description

1,2-Bis(4-bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diol backbone. This compound is a white crystalline solid at room temperature and is primarily used in organic synthesis reactions as a reagent, catalyst, and intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-bromophenyl)ethane-1,2-diol can be synthesized through the selective hydrogenation of the corresponding tolane precursor. The process involves the lithium-halogen exchange using n-butyllithium at -84°C, followed by the addition of iodine to produce the desired compound . Another method involves the reaction of 1,2-dibromoethane with 4-bromobenzene in the presence of a base to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,2-Bis(4-bromophenyl)ethane-1,2-diol involves its interaction with molecular targets through its bromophenyl groups. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-bromophenyl)ethane-1,2-diol is unique due to its specific bromophenyl groups, which confer distinct reactivity and properties compared to its fluorinated or chlorinated analogs. The presence of bromine atoms allows for specific substitution reactions that are not possible with other halogens .

Properties

CAS No.

24133-54-8

Molecular Formula

C14H12Br2O2

Molecular Weight

372.05 g/mol

IUPAC Name

1,2-bis(4-bromophenyl)ethane-1,2-diol

InChI

InChI=1S/C14H12Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H

InChI Key

GVQCDJVKPDOTCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)O)O)Br

Origin of Product

United States

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